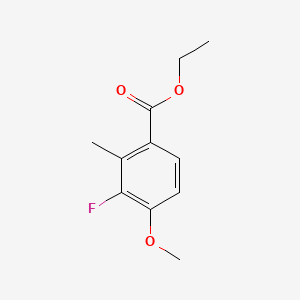
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluoro, methoxy, and methyl group on the benzene ring, along with an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be synthesized through a multi-step process. One common method involves the esterification of 3-fluoro-4-methoxy-2-methylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of substituted benzoates.
Reduction: Formation of 3-fluoro-4-methoxy-2-methylbenzyl alcohol.
Oxidation: Formation of 3-fluoro-4-methoxy-2-methylbenzaldehyde.
Scientific Research Applications
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-fluoro-4-methoxy-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the methoxy and methyl groups can influence its overall chemical reactivity and stability. The ester functional group allows for hydrolysis, releasing the active benzoic acid derivative, which can then participate in further biochemical reactions.
Comparison with Similar Compounds
Ethyl 3-fluoro-4-methoxy-2-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-fluoro-4-methoxy-3-methylbenzoate: Similar structure but with different substitution pattern on the benzene ring.
Ethyl 4-fluoro-2-methoxy-3-methylbenzoate: Another isomer with a different arrangement of substituents.
Ethyl 3-fluoro-2-methoxy-4-methylbenzoate: Differing in the position of the methoxy and methyl groups.
These compounds share similar chemical properties but may exhibit different reactivity and applications due to the variations in their molecular structures.
Properties
Molecular Formula |
C11H13FO3 |
|---|---|
Molecular Weight |
212.22 g/mol |
IUPAC Name |
ethyl 3-fluoro-4-methoxy-2-methylbenzoate |
InChI |
InChI=1S/C11H13FO3/c1-4-15-11(13)8-5-6-9(14-3)10(12)7(8)2/h5-6H,4H2,1-3H3 |
InChI Key |
NDNKEEWIWMNKSP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)OC)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















